2-(Methoxyimino)malonamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

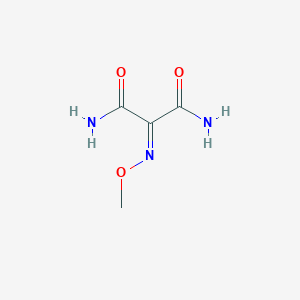

Molecular Formula |

C4H7N3O3 |

|---|---|

Molecular Weight |

145.12 g/mol |

IUPAC Name |

2-methoxyiminopropanediamide |

InChI |

InChI=1S/C4H7N3O3/c1-10-7-2(3(5)8)4(6)9/h1H3,(H2,5,8)(H2,6,9) |

InChI Key |

MHIXOQXRXDCMMA-UHFFFAOYSA-N |

Canonical SMILES |

CON=C(C(=O)N)C(=O)N |

Origin of Product |

United States |

A Glimpse into the World of Malonamide Derivatives

The story of 2-(Methoxyimino)malonamide begins with its parent structure, malonamide (B141969). Malonamide derivatives, a class of organic compounds first discovered at the turn of the 20th century by Fischer and Dilthey, have since become instrumental across a wide spectrum of chemical disciplines. sci-hub.se Their versatility has led to their use in medicinal chemistry, metal extraction, and as fundamental building blocks in organic synthesis. sci-hub.sedundee.ac.uk

Historically, the synthesis of these derivatives often starts from substrates containing a methylenedicarbonyl (MDC) moiety, with malonic esters being a common and cost-effective choice. sci-hub.se The stability of malonamide derivatives under acidic conditions makes them particularly suitable as ligands in metal extraction processes. sci-hub.se In the realm of medicinal chemistry, these derivatives have shown potential as antidiabetic, k-opioid receptor agonists, and anticancer agents. sci-hub.seresearchgate.net The continuous demand for novel molecules with specific functionalities ensures that research into new synthetic routes for malonamide derivatives remains an active and expanding field. sci-hub.sedundee.ac.uk

The Significance of Oximino Functionalized Scaffolds

A key feature of 2-(Methoxyimino)malonamide is its oximino group. Oximino-functionalized organic scaffolds are a valuable and versatile class of compounds in organic synthesis. sustech.edu.cn They participate in a variety of chemical transformations and serve as important precursors in the synthesis of other functional groups like hydroxyamines and amides. sustech.edu.cn

The presence of an oxime or methoxyimino group can impart unique properties to a molecule. For instance, in the context of antibiotics, the methoxyimino moiety is critical for enhancing resistance to β-lactamase enzymes. Furthermore, oxime derivatives have demonstrated a wide array of biological activities, including antiviral, anticancer, and antimicrobial properties. juniperpublishers.com The ability of the oxime group to engage in ligation reactions has also made it a valuable tool in the synthesis of complex biomolecules like peptides and proteins. juniperpublishers.com The incorporation of an oximino group into a molecular framework, therefore, opens up a wide range of possibilities for creating new materials and therapeutic agents. rsc.org

The Specific Role of 2 Methoxyimino Malonamide in Synthesis and a Deeper Dive into Its Mechanistic Frameworks

Direct Synthetic Routes to this compound

A direct, one-pot synthesis of the parent compound, this compound, is not extensively documented in the literature. However, a plausible and efficient two-step synthetic pathway can be proposed based on the well-established chemistry of related active methylene (B1212753) compounds. This approach involves the initial formation of 2-(hydroxyimino)malonamide, followed by O-methylation.

The first step, the oximation of malonamide, can be achieved by reacting malonamide with a nitrosating agent. A common method for the oximation of active methylene compounds is the use of a nitrite (B80452) salt, such as sodium nitrite, in the presence of an acid. This is analogous to the synthesis of 2-cyano-2-hydroxyiminoacetamide, where cyanoacetamide is treated with a nitrite salt and a controlled amount of acid. google.com

Following the formation of the 2-(hydroxyimino)malonamide intermediate, the second step involves the O-methylation of the oxime group. This can be accomplished using a suitable methylating agent, such as dimethyl sulfate (B86663) or methyl iodide, under basic conditions to deprotonate the oxime hydroxyl group, thus facilitating the nucleophilic attack on the methylating agent. The pH of the reaction is a critical parameter and is typically maintained in the range of 7-9 to ensure the formation of the O-methylated product over N-alkylation or other side reactions. google.com

An alternative approach for the synthesis of the diamide (B1670390) involves the ammonolysis of a corresponding diester. For instance, the reaction of diethyl 2-(hydroxyimino)malonate with ammonia (B1221849) can yield 2-(hydroxyimino)malonamide. researchgate.net This intermediate can then be subjected to the O-methylation conditions described above to afford the final product, this compound.

Synthesis of Substituted this compound Derivatives

The synthesis of substituted this compound derivatives allows for the introduction of a wide range of functional groups, which can modulate the chemical and physical properties of the core structure. These methodologies can be broadly categorized into multi-component reactions, catalytic approaches, and the post-synthetic functionalization of pre-formed malonamide structures.

Multi-Component Reaction (MCR) Strategies

Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules from three or more starting materials in a single synthetic operation. While specific MCRs for the direct synthesis of this compound derivatives are not prevalent, the principles of MCRs have been widely applied to the synthesis of various substituted malonamides. These reactions often involve the in-situ generation of a malonamide or a related nucleophile that then participates in further bond-forming events. For instance, the reaction of an aldehyde, a malononitrile dimer, and malonic acid can lead to complex heterocyclic systems containing a malonic acid moiety. researchgate.net

The Ugi and Passerini reactions are prominent examples of MCRs that are used to generate bis-amide and α-acyloxyamide structures, respectively. organic-chemistry.org These reactions could potentially be adapted to incorporate a pre-functionalized component bearing a methoxyimino group to generate substituted this compound derivatives in a convergent and atom-economical manner.

Catalytic Methodologies in this compound Synthesis

Catalytic methods offer a powerful tool for the selective and efficient synthesis of this compound derivatives. These methods can be employed for both the formation of the core malonamide structure and the introduction of the methoxyimino group.

For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, can be used to introduce aryl or other substituents onto a pre-functionalized malonamide backbone. organic-chemistry.org In the context of forming the methoxyimino group, catalytic oximation reactions represent a key strategy. While direct catalytic oximation of malonamides is not extensively reported, the principles of catalytic ammoximation, which involves the reaction of a ketone with ammonia and an oxidizing agent in the presence of a catalyst, could be conceptually extended.

More commonly, the synthesis involves the catalytic reduction of a related nitro compound or the catalytic formation of an oxime from a carbonyl precursor, followed by alkylation. The development of catalysts for the selective transformation of functional groups is an active area of research with potential applications in the synthesis of these compounds.

Post-Synthetic Functionalization of Malonamide Precursors for Methoxyimino Introduction

A versatile strategy for the synthesis of substituted this compound derivatives involves the modification of a pre-synthesized malonamide precursor. This approach allows for the late-stage introduction of the methoxyimino group, which can be advantageous when dealing with sensitive functional groups.

This strategy typically begins with a substituted malonic acid or its ester derivative. For example, a substituted diethyl malonate can be synthesized and then converted to the corresponding malonamide by reaction with an appropriate amine. The resulting substituted malonamide can then undergo oximation at the C2 position, followed by O-methylation as described in Section 2.1.

Alternatively, N-substituted malonamides can be prepared first, for example, by reacting a malonic acid dichloride with a primary or secondary amine. mdpi.com The resulting N,N'-disubstituted malonamide can then be subjected to oximation and methylation to yield the desired N,N'-disubstituted this compound. This approach provides a high degree of flexibility in the introduction of various substituents on the amide nitrogen atoms.

Synthetic Routes to Related Methoxyimino-Containing Malonamide Analogues

The synthetic methodologies described for this compound can be extended to the preparation of structurally related analogues, such as those containing a cyano group in place of one of the amide functionalities.

Methoxyiminomalononitrile and Related Cyano-Functionalized Analogues

Methoxyiminomalononitrile is a key analogue where both amide groups of malonamide are replaced by nitrile groups. Its synthesis typically starts from malononitrile. The oximation of malononitrile can be achieved using a nitrosating agent, such as an alkyl nitrite or sodium nitrite in acidic conditions, to yield 2-(hydroxyimino)malononitrile (also known as cyanoformaldoxime). Subsequent O-methylation of this intermediate with a methylating agent like dimethyl sulfate affords methoxyiminomalononitrile.

(E)-5-(Methoxyimino)-3,5-dihydrobenzo[e]researchgate.netrsc.orgoxazepin-4(1H)-one and Analogous Ring Systems

A practical four-step synthetic pathway has been developed for novel (E)-5-(methoxyimino)-3,5-dihydrobenzo[e] researchgate.netrsc.orgoxazepin-4(1H)-one antifungals. researchgate.net This method utilizes (E)-methyl 2-(2-(bromomethyl)phenyl)-2-(methoxyimino)acetate as a key starting material, which is a commercially available intermediate used in the production of pesticides and pharmaceuticals. researchgate.net The synthesis of these dihydrobenzo[e] researchgate.netrsc.orgoxazepin-4(1H)-one analogues has demonstrated the potential for creating new fungicidal candidates for crop protection. researchgate.net

The general synthetic approach involves the reaction of the starting bromoacetate (B1195939) with a suitable amine, followed by cyclization to form the seven-membered oxazepine ring. The methoxyimino group is a crucial feature of these molecules, contributing to their biological activity. The structures of the synthesized compounds are typically confirmed using various spectroscopic techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry, with X-ray crystallography providing definitive structural elucidation. researchgate.net

| Step | Reaction | Key Reagents and Conditions | Starting Material | Intermediate/Product |

| 1 | Nucleophilic Substitution | Amine, Base (e.g., K₂CO₃), Solvent (e.g., CH₃CN) | (E)-methyl 2-(2-(bromomethyl)phenyl)-2-(methoxyimino)acetate | Methyl 2-(2-((alkylamino)methyl)phenyl)-2-(methoxyimino)acetate |

| 2 | Saponification | Base (e.g., NaOH), Solvent (e.g., MeOH/H₂O) | Methyl 2-(2-((alkylamino)methyl)phenyl)-2-(methoxyimino)acetate | 2-(2-((alkylamino)methyl)phenyl)-2-(methoxyimino)acetic acid |

| 3 | Cyclization | Coupling agent (e.g., HATU, EDCI), Base (e.g., DIPEA), Solvent (e.g., DMF) | 2-(2-((alkylamino)methyl)phenyl)-2-(methoxyimino)acetic acid | (E)-3-alkyl-5-(methoxyimino)-3,5-dihydrobenzo[e] researchgate.netrsc.orgoxazepin-4(1H)-one |

Synthetic Access to Pseudopeptidic Malonamide Compounds

Pseudopeptidic malonamide compounds represent a significant class of molecules, often explored for their potential as enzyme inhibitors and gelling agents. rsc.org The synthesis of these compounds can be approached through various strategies, including the coupling of enantiopure building blocks and multicomponent reactions. rsc.org

One key approach involves the amide coupling of a suitable amine-containing scaffold with a malonic acid derivative. rsc.org For instance, the synthesis of potent γ-secretase inhibitors has been achieved by coupling an enantiopure dibenzazepinone with methylmalonic acid mono-tert-butyl ester, mediated by coupling agents like EDCI. rsc.org

Another versatile method for accessing malonamide derivatives is through multicomponent reactions, which offer advantages in terms of atom and step economy. researchgate.net For example, the reaction between Meldrum's acid, an arylidene malononitrile, an isocyanide, and two equivalents of an amine in dichloromethane at ambient temperature provides a direct route to complex malonamides. researchgate.net This approach involves the in-situ formation of a malonamide from Meldrum's acid and the amine, which then participates in a cascade reaction with the other components. researchgate.net

| Synthetic Strategy | Key Features | Starting Materials Example | Product Class Example |

| Amide Coupling | Stepwise construction, control over stereochemistry | Enantiopure dibenzazepinone, methylmalonic acid mono-tert-butyl ester | Pseudopeptidic γ-secretase inhibitors |

| Multicomponent Reaction | High efficiency, atom economy, one-pot synthesis | Meldrum's acid, arylidene malononitrile, isocyanide, amine | Highly substituted malonamide derivatives |

Integration of Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of complex organic molecules, including malonamide derivatives, to minimize environmental impact and enhance sustainability. nih.govmdpi.com Key strategies include the use of environmentally benign solvents, reusable catalysts, and energy-efficient reaction conditions. nih.govmdpi.comrasayanjournal.co.in

A significant advancement in the eco-friendly synthesis of malonamide and related benzoxazepine derivatives involves the use of aqueous media for one-pot, three-component reactions. researchgate.net The use of water as a solvent is a cornerstone of green chemistry, offering a safe and non-toxic alternative to volatile organic solvents. researchgate.net

Furthermore, the development of heterogeneous catalysts that can be easily separated from the reaction mixture and reused is a critical aspect of green synthesis. researchgate.net For instance, a magnetic inorganic-organic nanohybrid material has been shown to be an efficient and recyclable catalyst for the synthesis of malonamide derivatives in water at room temperature, with the catalyst being recoverable for at least ten cycles without a significant loss of activity. researchgate.net Other green approaches include the use of microwave irradiation to accelerate reaction rates and reduce energy consumption, as well as solvent-free reaction conditions. mdpi.comrasayanjournal.co.in

| Green Chemistry Principle | Application in Malonamide Synthesis | Example | Advantages |

| Use of Greener Solvents | Replacement of volatile organic solvents with water. researchgate.netresearchgate.net | One-pot synthesis of malonamide derivatives in aqueous media. researchgate.net | Reduced toxicity, improved safety, lower environmental impact. |

| Use of Reusable Catalysts | Employment of heterogeneous or magnetic catalysts. researchgate.net | H₆P₂W₁₈O₆₂ anchored on modified Fe₃O₄ nanoparticles. researchgate.net | Easy separation, catalyst recycling, reduced waste. |

| Energy Efficiency | Application of microwave irradiation or sonochemistry. mdpi.comamanote.com | Microwave-assisted synthesis of heterocyclic compounds. mdpi.com | Shorter reaction times, lower energy consumption. |

| Atom Economy | Utilization of multicomponent reactions. researchgate.net | Five-component synthesis of malonamide derivatives. researchgate.net | High efficiency, minimal byproduct formation. |

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C Chemical Shift Analysis

For the parent compound, malonamide , the ¹H NMR spectrum in water (H₂O) is characterized by a singlet at approximately 3.4 ppm, corresponding to the methylene (-CH₂-) protons. hmdb.ca In the ¹³C NMR spectrum of malonamide, the methylene carbon appears at around 44 ppm, and the carbonyl carbons (C=O) resonate at approximately 172 ppm. chemicalbook.comhmdb.ca

In the case of This compound , the introduction of the methoxyimino group (-C=N-OCH₃) would significantly alter the NMR spectra. The ¹H NMR spectrum is expected to show a singlet for the methoxy (B1213986) (-OCH₃) protons, likely in the range of 3.8-4.2 ppm. The amide protons (-NH₂) would appear as broad singlets, with their chemical shifts being highly dependent on the solvent and concentration.

The ¹³C NMR spectrum of this compound would be more complex. The methoxy carbon (-OCH₃) is anticipated to resonate around 50-60 ppm. The imino carbon (-C=N) would likely appear in the 140-160 ppm region, and the two non-equivalent carbonyl carbons would be expected to have distinct chemical shifts in the 160-170 ppm range, influenced by the electronic effects of the adjacent methoxyimino group.

For a related analog, dimethyl methoxymethylenemalonate , the ¹H NMR spectrum shows signals for the methoxy protons at approximately 3.8 ppm and the methoxycarbonyl protons at around 3.7 ppm. chemicalbook.com This provides a reference for the expected chemical shift of the methoxy group in a similar electronic environment.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| -OCH₃ | 3.8 - 4.2 (s) | 50 - 60 |

| -NH₂ | Variable (br s) | - |

| C=N | - | 140 - 160 |

| C=O | - | 160 - 170 |

Note: These are predicted values based on the analysis of analogous structures. Actual experimental values may vary.

Mass Spectrometry: High-Resolution and Fragmentation Pattern Analysis

Mass spectrometry provides valuable information about the molecular weight and fragmentation pathways of a compound. High-resolution mass spectrometry (HRMS) can determine the elemental composition of the molecular ion with high accuracy.

The molecular weight of this compound (C₄H₇N₃O₃) is 145.12 g/mol . In a mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) of 145.

The fragmentation of this compound under electron ionization is expected to proceed through several characteristic pathways. libretexts.orgchemguide.co.ukmsu.edu Common fragmentation patterns for amides include the loss of the amino group (-NH₂) or the entire amide group (-CONH₂). The presence of the methoxyimino group introduces additional fragmentation routes.

Potential Fragmentation Pathways for this compound:

Loss of a methoxy radical (-•OCH₃): This would result in a fragment ion at m/z 114.

Loss of the methoxyamino group (-NHOCH₃): This would lead to a fragment at m/z 98.

Cleavage of the C-C bond: This could result in various smaller fragments.

Loss of an amide radical (-•NH₂): This would produce a fragment at m/z 129.

Loss of an isocyanate molecule (HNCO): This is a common fragmentation for primary amides and would result in a fragment at m/z 102.

The analysis of the mass spectrum of related malonamide derivatives can provide further insight into the expected fragmentation patterns. yeastrc.org

Vibrational Spectroscopy: Infrared (IR) Absorption Analysis

Infrared (IR) spectroscopy probes the vibrational modes of molecules, providing information about the functional groups present. The IR spectrum of this compound is expected to exhibit characteristic absorption bands for its various functional groups.

Based on data for analogous compounds, the following IR absorption bands can be predicted for this compound: arcjournals.orgresearchgate.netocr.org.uklibretexts.org

N-H stretching: Two bands in the region of 3400-3200 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the primary amide (-NH₂) groups.

C-H stretching: Bands in the 3000-2800 cm⁻¹ region, arising from the stretching vibrations of the methyl C-H bonds.

C=O stretching: A strong absorption band, likely split or broadened, in the range of 1700-1650 cm⁻¹, characteristic of the amide carbonyl groups. The presence of two carbonyl groups could lead to two distinct peaks.

C=N stretching: An absorption band in the 1650-1550 cm⁻¹ region, corresponding to the imine C=N double bond.

N-H bending: A band around 1600 cm⁻¹.

C-O stretching: A band in the 1100-1000 cm⁻¹ region, associated with the C-O single bond of the methoxy group.

N-O stretching: A band in the 950-850 cm⁻¹ region.

For the parent malonamide , characteristic IR peaks are observed for N-H, C=O, and C-N stretching vibrations.

Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H stretch (amide) | 3400 - 3200 | Medium-Strong |

| C-H stretch (methyl) | 3000 - 2800 | Medium |

| C=O stretch (amide) | 1700 - 1650 | Strong |

| C=N stretch (imine) | 1650 - 1550 | Medium |

| N-H bend (amide) | ~1600 | Medium |

| C-O stretch (methoxy) | 1100 - 1000 | Medium |

| N-O stretch | 950 - 850 | Medium |

Note: These are predicted values based on the analysis of analogous structures. Actual experimental values may vary.

Single-Crystal X-ray Diffraction for Absolute Structure and Conformation Determination

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. dcc.ac.ukmdpi.com Although a crystal structure for this compound has not been reported, the analysis of related malonamide structures provides a foundation for understanding its potential solid-state conformation and intermolecular interactions. rsc.orgiucr.orgmdpi.comresearchgate.net

Conformational Analysis: Torsion Angle Distributions and Molecular Geometries

The crystal structure of the parent malonamide reveals that the two amide groups are rotated out of the central C-C-C plane. rsc.org This rotation is a common feature in malonamide derivatives and is influenced by steric and electronic factors. In the case of this compound, the methoxyimino group would impose further conformational constraints.

Supramolecular Interactions: Intermolecular Hydrogen Bonding and Crystal Packing

Hydrogen bonding is expected to play a dominant role in the crystal packing of this compound. The primary amide groups (-NH₂) are excellent hydrogen bond donors, while the carbonyl oxygens (C=O) and the nitrogen and oxygen atoms of the methoxyimino group are potential hydrogen bond acceptors.

In the crystal structure of malonamide , an extensive network of N-H···O hydrogen bonds holds the molecules together. rsc.org A similar hydrogen-bonding network is anticipated for this compound, likely forming sheets or three-dimensional arrays. The specific packing arrangement will depend on the interplay of these hydrogen bonds and other weaker intermolecular interactions, such as van der Waals forces. The crystal structure of a copper(II) complex with malonamide also demonstrates the importance of N-H···O hydrogen bonds in stabilizing the crystal lattice. iucr.org

Advanced Spectroscopic Methodologies and Data Interpretation

While standard spectroscopic techniques provide a wealth of structural information, advanced methodologies can offer deeper insights. Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be invaluable for unambiguously assigning the ¹H and ¹³C NMR signals of this compound.

Computational chemistry methods, such as Density Functional Theory (DFT), can be used to predict spectroscopic properties and to model the conformational landscape of the molecule. mdpi.com Comparing these theoretical predictions with experimental data can provide a more robust understanding of the compound's structure and behavior.

Terahertz (THz) Spectroscopy for Probing Low-Energy Vibrations and Conformational Dynamics

In the context of this compound and its analogs, THz spectroscopy can provide unique insights into the dynamics of the methoxyimino group, the malonamide backbone, and the interplay between them. The flexibility around the C-N and N-O bonds of the methoxyimino moiety, as well as the rotational and torsional motions of the amide groups, give rise to distinct spectral features in the THz region.

Recent advancements in THz time-domain spectroscopy (THz-TDS) have enabled detailed studies of various materials, including biomolecules and organic crystals. nih.govmdpi.com For instance, THz-TDS has been used to assess the quality of agricultural products by identifying phytopathogens, where the THz spectra are sensitive to the crystalline structure of the analyzed substances. mdpi.com This sensitivity to crystalline order is particularly relevant for studying the solid-state conformations of this compound.

Furthermore, two-dimensional (2D) THz spectroscopy has emerged as a sophisticated technique to unravel complex nonlinear excitation pathways in materials. dtu.dkaps.orgarxiv.org By applying a sequence of intense THz pulses, it is possible to distinguish between different vibrational coupling mechanisms and to probe the anharmonicities of the potential energy surface. aps.org This approach could be instrumental in understanding the conformational landscape and energy transfer pathways within this compound and related structures.

While direct THz spectroscopic data for this compound is not extensively reported in the reviewed literature, studies on analogous systems provide a strong basis for what to expect. For example, the study of malonamide itself has revealed pressure-induced phase transitions and detailed vibrational assignments through Raman spectroscopy, which complements the information obtainable from THz spectroscopy. rsc.org The low-frequency Raman modes observed in these studies often correspond to the same types of collective vibrations that are active in the THz region.

Chemometric and Multi-Way Data Analysis in Spectroscopic Studies

The large and complex datasets generated by modern spectroscopic techniques, including vibrational spectroscopy, necessitate the use of advanced data analysis methods. nih.gov Chemometrics, the science of extracting information from chemical systems by data-driven means, offers a suite of tools for the analysis and interpretation of spectroscopic data. frontiersin.org

In the study of this compound and its analogs, chemometric methods can be applied to:

Resolve complex spectra: Overlapping vibrational bands, a common feature in the spectra of polyatomic molecules, can be deconvoluted to identify the contributions of individual conformers or vibrational modes.

Correlate spectral features with structural properties: By analyzing a series of related compounds, it is possible to establish quantitative structure-spectra relationships (QSSRs), which can aid in the interpretation of spectra and the prediction of properties for new molecules.

Classify and discriminate between different structures: Techniques like Principal Component Analysis (PCA) and Soft Independent Modeling of Class Analogies (SIMCA) can be used to differentiate between various isomers and conformers based on their spectroscopic fingerprints. frontiersin.org

Multi-way data analysis, an extension of traditional two-way chemometrics, is particularly well-suited for analyzing data from techniques like 2D spectroscopy or from studies where an additional variable (e.g., temperature, pressure, time) is systematically varied. For instance, in a temperature-dependent spectroscopic study of this compound, a three-way data array (e.g., wavenumber × temperature × sample) could be analyzed to extract the pure spectral profiles and concentration profiles of different conformers as a function of temperature.

The application of chemometrics is not limited to experimental data. It can also be a powerful tool for analyzing the results of theoretical calculations. For example, by applying PCA to a set of calculated vibrational spectra for different conformers of this compound, one can identify the principal modes of variation and gain a deeper understanding of the conformational landscape.

Chemical Reactivity and Mechanistic Pathways of 2 Methoxyimino Malonamide and Derivatives

Electrophilic and Nucleophilic Character of the 2-(Methoxyimino)malonamide Core

The this compound molecule possesses both electrophilic and nucleophilic characteristics distributed across its structure.

Nucleophilic Sites:

Oxime Nitrogen and Oxygen: The nitrogen and oxygen atoms of the methoxyimino group have lone pairs of electrons, rendering them nucleophilic. Oximes are considered ambidentate nucleophiles, capable of reacting with electrophiles at either the nitrogen or the oxygen atom acs.org.

Amide Nitrogen: The nitrogen atoms of the amide groups also possess lone pairs. However, their nucleophilicity is significantly diminished due to the delocalization of these electrons into the adjacent carbonyl group. Deprotonation of the amide N-H can generate a more potent nucleophile. The acidity of amide protons is generally low, but they can be removed by a strong base libretexts.orgresearchgate.net.

Electrophilic Sites:

Imino Carbon: The carbon atom of the C=N double bond is an electrophilic center. It is susceptible to attack by nucleophiles, particularly if the oxime nitrogen is protonated or coordinated to a Lewis acid, which enhances the electrophilicity of the carbon. However, the intrinsic electrophilicity is somewhat tempered by resonance contribution from the oxygen lone pair, which increases electron density at the imino carbon raineslab.comnih.gov.

Amide Carbonyl Carbons: The carbonyl carbons of the two amide groups are classic electrophilic sites due to the polarization of the C=O bond. They are susceptible to attack by a variety of nucleophiles.

Hydrolytic Stability and Degradation Pathways

This compound has two primary sites susceptible to hydrolysis: the methoxyimino C=N bond and the two amide C-N bonds. The stability of the molecule is highly dependent on the pH and temperature of the environment.

Hydrolysis of the Methoxyimino Group: O-substituted oximes, or oxime ethers, are generally more resistant to hydrolysis than analogous imines or hydrazones raineslab.comnih.govwikipedia.org. Studies have shown that the rate constants for oxime hydrolysis can be nearly 1000-fold lower than those for simple hydrazones under similar conditions nih.gov. The hydrolysis is typically acid-catalyzed, proceeding through the protonation of the imine nitrogen, which makes the imino carbon more electrophilic and susceptible to nucleophilic attack by water nih.gov. This cleavage would decompose the molecule into methoxyhydroxylamine and a malonamide (B141969) derivative.

Hydrolysis of Amide Groups: Amide bonds are famously stable, but they can be hydrolyzed under either strong acidic or basic conditions, typically requiring heat nih.govmdpi.com. Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon for attack by water. Base-catalyzed hydrolysis proceeds via the direct attack of a hydroxide (B78521) ion on the carbonyl carbon. Hydrolysis of the amide linkages in this compound would yield 2-(methoxyimino)malonic acid and ammonia (B1221849) (or the corresponding amine if the amides are substituted).

Given the relative stabilities, under mild acidic conditions, the amide bonds are expected to be significantly more stable than the methoxyimino linkage. However, forcing conditions (e.g., concentrated acid or base with heating) could lead to the degradation of the entire molecule through cleavage at both sites.

Table 1: Potential Hydrolytic Degradation Products of this compound

| Reaction Site | Conditions | Products |

| Methoxyimino (C=N) Bond | Acid-catalyzed | Methoxyhydroxylamine + Malonamide |

| Amide (CO-N) Bonds | Strong acid or base | 2-(Methoxyimino)malonic acid + Ammonia |

Reactivity at the Oximino Moiety: Tautomerism and Isomerization

Unlike oximes that possess an N-OH group, the O-methylated nature of this compound precludes prototropic tautomerism (oxime-nitroso tautomerism). The primary form of isomerism relevant to the oximino moiety in this compound is geometric (E/Z) isomerization around the carbon-nitrogen double bond wikipedia.org.

The two amide groups attached to the central carbon are not identical, allowing for the existence of two distinct geometric isomers: the E-isomer and the Z-isomer. These stereoisomers can have different physical properties and biological activities mdpi.com.

The interconversion between E and Z isomers is typically slow at room temperature due to a significant energy barrier for rotation around the C=N bond mdpi.comresearchgate.net. However, the isomerization can be facilitated by:

Acid Catalysis: The presence of an acid can catalyze E/Z isomerization. The proposed mechanisms involve either rotation around the C=N bond within the protonated iminium ion or a process of nucleophilic attack on the protonated imine to form a tetrahedral intermediate which can then stereomutate nih.gov.

Photochemical Isomerization: Irradiation with light of an appropriate wavelength can also promote E/Z isomerization organic-chemistry.org.

The thermodynamic stability of each isomer depends on the steric and electronic interactions between the methoxy (B1213986) group and the two amide functionalities.

Chemical Transformations at the Amide Functional Groups

The two primary amide groups are key sites for chemical transformations, allowing for the synthesis of various derivatives.

Formation: The synthesis of the this compound core typically involves a multi-step process. A common route would be the reaction of a dialkyl malonate with a nitrosating agent followed by O-methylation to form a dialkyl 2-(methoxyimino)malonate. Subsequent amidation of this diester with ammonia or a primary/secondary amine yields the desired N,N'-disubstituted this compound. Direct synthesis from malonamide is also conceivable. The synthesis of malonamides often involves heating a malonic ester with an amine at high temperatures semanticscholar.org.

Functionalization: The amide groups provide several avenues for further functionalization:

N-H Acidity: The protons on the primary amide nitrogens are weakly acidic and can be removed by a strong base libretexts.org. The resulting amide anion is a nucleophile that can react with various electrophiles, such as alkyl halides, allowing for the synthesis of N-alkylated derivatives.

Dehydration: Treatment with strong dehydrating agents can convert the primary amide groups into nitrile groups, yielding 2-(methoxyimino)malononitrile.

Reduction: The amide carbonyls can be reduced to methylene (B1212753) groups (CH₂) using powerful reducing agents like lithium aluminum hydride, transforming the malonamide moiety into a diamine structure.

Participation in Multi-Component Condensation Reactions

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single pot to form a complex product organic-chemistry.org. Malonamides and related compounds with active methylene or N-H groups are frequent participants in such reactions nih.govresearchgate.net.

While specific MCRs involving this compound are not widely documented, its structure suggests it could serve as a valuable building block. The two N-H protons of the primary amide groups can act as nucleophiles. For example, it could potentially participate in reactions analogous to the Biginelli reaction, where an active methylene compound, an aldehyde, and a urea (B33335) condense to form a dihydropyrimidinone. In a similar vein, this compound could react with two equivalents of an aldehyde and other components to form complex heterocyclic structures. The presence of the methoxyimino group would add unique steric and electronic features to the final products.

Isotopic Labeling and Deuteration for Mechanistic Elucidation

Isotopic labeling is a powerful tool for investigating reaction mechanisms, and this compound offers several sites for the introduction of stable isotopes like deuterium (B1214612) (²H or D).

N-H/N-D Exchange: The two protons on each primary amide nitrogen are considered labile and will readily exchange with deuterium when the compound is dissolved in a deuterated solvent like D₂O or methanol-d₄ nih.govstackexchange.com. This rapid exchange is useful in ¹H NMR spectroscopy to identify the amide proton signals, which disappear or decrease in intensity upon addition of D₂O. The rate of this exchange can also provide information about the solvent accessibility and hydrogen bonding environment of the amide groups nih.govnih.gov.

Deuteration of the Methoxy Group: The methyl group of the methoxy moiety can be synthesized with deuterium (i.e., as -OCD₃). This labeling would be invaluable for studying reactions that involve this group. For example, in a reaction where the methoxyimino group is cleaved, tracking the deuterated fragment in the reaction mixture can confirm the mechanistic pathway. Furthermore, if a reaction step involves the cleavage of a C-H bond on the methyl group, a significant kinetic isotope effect (KIE) would be observed, indicating that this bond-breaking step is rate-determining.

Carbon-13 and Nitrogen-15 Labeling: Beyond deuterium, specific carbon atoms (e.g., the carbonyls or the central C2 carbon) could be enriched with ¹³C, and the nitrogen atoms could be enriched with ¹⁵N. These labels would allow for mechanistic studies using ¹³C and ¹⁵N NMR spectroscopy, providing detailed insights into bond formations and cleavages during chemical transformations.

Table 2: Summary of Isotopic Labeling Strategies for Mechanistic Studies

| Labeling Site | Isotope | Potential Application |

| Amide N-H | Deuterium (D) | Probing solvent accessibility; NMR signal assignment; studying proton transfer steps. |

| Methoxy CH ₃ | Deuterium (D) | Mechanistic studies of cleavage reactions; Kinetic Isotope Effect (KIE) studies. |

| Carbonyl C =O | Carbon-13 (¹³C) | Tracking carbon backbone in rearrangement or condensation reactions via ¹³C NMR. |

| Amide/Imino N | Nitrogen-15 (¹⁵N) | Elucidating reaction pathways involving nitrogen atoms via ¹⁵N NMR. |

Applications of 2 Methoxyimino Malonamide in Organic Synthesis and Materials Science

2-(Methoxyimino)malonamide as a Key Synthon in Organic Synthesis

In synthetic chemistry, a synthon is a conceptual unit within a molecule that assists in the formation of a target molecule through a chemical reaction. The malonamide (B141969) framework is a classic example of a versatile synthon, and the introduction of a methoxyimino group at the C2 position, as in this compound, offers unique reactivity and structural features. This functionalization provides additional sites for chemical modification, potentially leading to a diverse range of complex molecular architectures.

Malonamide derivatives are well-established precursors for the synthesis of a wide array of heterocyclic compounds due to the reactivity of their methylene (B1212753) bridge and the two amide functionalities. They can participate in condensation and cyclization reactions with various electrophiles and nucleophiles. The presence of the methoxyimino group in this compound introduces further synthetic handles, potentially enabling the construction of more complex or substituted heterocyclic systems. While specific examples detailing the use of this compound are limited, the general utility of malonamides in forming heterocycles is widely reported. For instance, malonamides are key components in multi-component reactions that efficiently generate highly substituted pyridines, pyrimidines, and other N-containing heterocycles.

Table 1: Examples of Heterocyclic Systems Derived from Malonamide Precursors

| Heterocyclic System | Synthetic Approach | Reference Moiety |

|---|---|---|

| Pyridinones | Condensation with 1,3-dicarbonyl compounds | Malonamide |

| Barbiturates | Cyclization with urea (B33335) | Malonamide |

| Pyrazoles | Reaction with hydrazine (B178648) derivatives | Malonamide |

Malonamide derivatives are considered "privileged structures" in medicinal chemistry because their scaffold is found in numerous bioactive compounds and can interact with a variety of biological targets. researchgate.netnih.gov They serve as crucial intermediates in the synthesis of pharmaceuticals and analogs of natural products. researchgate.netnih.govnih.gov For example, substituted malonamides have been synthesized as part of a strategy to develop agonists for the Takeda G-protein-coupled receptor 5 (TGR5), a target for metabolic diseases. nih.gov Similarly, bis-amide derivatives of malonic acid have been investigated as potential inhibitors of HIV-1 integrase. semanticscholar.org The this compound structure, with its additional functional group, offers potential for creating novel analogs with modified pharmacokinetic and pharmacodynamic properties.

Table 2: Pharmaceutical Analogs Synthesized Using Malonamide Intermediates

| Drug Target / Class | Specific Example | Role of Malonamide Moiety |

|---|---|---|

| TGR5 Agonists | Cyclopropylmalonamide derivatives | Core scaffold for bioisosteric replacement strategy nih.gov |

| Factor Xa Inhibitors | N,N'-malonamide derivatives | Linker connecting P1 and P4 moieties nih.gov |

| HIV-1 Integrase Inhibitors | Symmetric bis-amides of malonic acid | Central structural component semanticscholar.org |

Contributions to Peptidomimetic Design and Synthesis

Peptidomimetics are molecules that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability against enzymatic degradation and better oral bioavailability. nih.govmdpi.com Malonamide derivatives are frequently employed in the design of peptidomimetics because the malonamide bridge can be viewed as a structural analog of a dipeptide unit where one of the peptide bonds is inverted. nih.gov

This structural similarity allows malonamide-based compounds to mimic the conformation of peptide chains and interact with protein targets. A notable study explored the use of a malonamide linker in the design of potent and selective inhibitors of coagulation factor Xa (fXa) and cholinesterases, which are important targets for antithrombotic and Alzheimer's disease therapies, respectively. nih.gov The research demonstrated that the malonamide linker significantly enhanced the inhibitory potency and selectivity compared to a similar glycinamide (B1583983) linker. nih.gov The incorporation of a methoxyimino group into the malonamide backbone could introduce conformational constraints and additional hydrogen bonding opportunities, further refining the design of potent and selective peptidomimetic inhibitors.

Application in Solvent Extraction Systems for Metal Ion Separations

Solvent extraction is a crucial technology in hydrometallurgy for the separation and purification of metals. oecd-nea.orgiaea.org Malonamides, particularly N,N'-disubstituted malonamides, have been extensively researched as effective extractants for various metal ions. Their chelating ability, which arises from the two carbonyl oxygen atoms, allows them to form stable complexes with metal ions, facilitating their transfer from an aqueous phase to an organic phase.

A significant application of malonamide-based extractants is in the field of nuclear fuel reprocessing, specifically for the separation of trivalent actinides (like americium and curium) from lanthanides. unlv.edupnnl.govreading.ac.uk This separation is notoriously difficult due to the similar ionic radii and chemical properties of these elements. unlv.edu However, it is a critical step in reducing the long-term radiotoxicity of nuclear waste. reading.ac.uk

Various N,N,N',N'-tetra-alkyl malonamides have been studied for this purpose. The efficiency of extraction and the selectivity between actinides and lanthanides can be tuned by modifying the alkyl substituents on the amide nitrogen atoms. The presence of a methoxyimino group in this compound could potentially enhance selectivity by introducing an additional coordination site (the nitrogen atom of the oxime ether), which may exhibit preferential binding for actinides over lanthanides. These "softer" donor atoms are known to be beneficial for achieving effective group separation. unlv.edu

Table 3: Malonamide Derivatives in Actinide and Lanthanide Separation

| Extractant Class | Target Metals | Application Context | Key Finding |

|---|---|---|---|

| N,N'-dialkyl malonamides | Am(III), Cm(III), Lanthanides | Nuclear waste partitioning | Demonstrates feasibility of using malonamides for actinide separation. |

| N,N,N',N'-tetraoctyl-3-oxapentane-1,5-diamide (TODGA) | Trivalent actinides and lanthanides | Advanced fuel cycle separation | High extraction efficiency for target elements. |

Role in Catalysis and Environmentally Benign Reaction Media

The principles of green chemistry encourage the use of efficient catalysts and environmentally friendly solvents to minimize waste and energy consumption. While there is limited direct research on the catalytic properties of this compound itself, the synthesis of malonamide derivatives has been achieved using sustainable methods. For example, a magnetic inorganic-organic nanohybrid material has been used as a highly efficient and recyclable catalyst for the one-pot synthesis of malonamide derivatives in aqueous media at room temperature. researchgate.net

The structure of this compound, containing both imino and amide functionalities, suggests potential as a ligand for creating metal complexes. Imino-containing ligands are widely used in coordination chemistry to generate transition metal catalysts for various organic transformations. mdpi.com The development of such catalysts that can operate in green solvents like water would be a significant contribution to sustainable chemistry. Further research is needed to explore the potential of this compound and its derivatives as catalysts or as ligands in catalytic systems.

Future Research Directions and Interdisciplinary Outlook for 2 Methoxyimino Malonamide

Advancements in Sustainable and Efficient Synthetic Methodologies

The future synthesis of 2-(methoxyimino)malonamide and its derivatives is poised to align with the principles of green chemistry, focusing on sustainability and efficiency. Current synthetic routes for similar compounds, such as malonamides and oximes, often involve multi-step processes that may use hazardous reagents and generate significant waste. Future research will likely pivot towards developing more atom-economical and environmentally benign methodologies.

Promising avenues for exploration include the adoption of one-pot, multi-component reactions (MCRs), which are known for their high efficiency and ability to generate molecular diversity from simple starting materials. Catalytic approaches, particularly those using biodegradable or recyclable catalysts, are expected to replace stoichiometric reagents to minimize waste. The exploration of diboronic acid anhydride (B1165640) catalysis for dehydrative amide bond formation using aqueous ammonia (B1221849) represents a sustainable alternative to traditional methods.

Furthermore, unconventional activation techniques are set to play a significant role. These include:

Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields.

Ultrasound-promoted reactions: Sonication offers an energy-efficient way to promote reactions.

Mechanochemistry (Grinding): Solvent-free reactions conducted by grinding reactants together offer a simple, efficient, and environmentally friendly alternative to traditional solvent-based methods.

Integration of Emerging Spectroscopic and Analytical Techniques

The comprehensive characterization of this compound and its future analogues will necessitate the integration of advanced spectroscopic and analytical techniques. While standard methods like NMR and IR spectroscopy provide fundamental structural information, emerging techniques can offer deeper insights into the molecule's structure, purity, and behavior.

Future characterization will likely involve a suite of advanced methods:

High-Resolution Mass Spectrometry (HRMS): Techniques like LC-MS will be crucial for accurate mass determination and impurity profiling.

Advanced NMR Spectroscopy: Two-dimensional NMR techniques will be essential for unambiguous assignment of complex structures, especially for novel analogues.

X-ray Crystallography: This technique will provide definitive three-dimensional structural information, which is vital for understanding intermolecular interactions and for in silico modeling.

Thermal Analysis: Methods such as Differential Scanning Calorimetry (DSC) can be used to study the thermal stability of new derivatives.

Hyphenated Chromatographic Techniques: The coupling of liquid chromatography with various detectors will be indispensable for the separation and quantification of complex reaction mixtures.

The application of these sophisticated analytical tools will ensure a thorough understanding of the physicochemical properties of newly synthesized this compound derivatives, which is critical for their potential applications. azooptics.comku.ac.kerroij.commdpi.comnih.govresearchgate.netbiotherapeuticsanalyticalsummit.comnih.gov

In Silico Guided Design and Optimization of Novel Analogues

Computational chemistry and molecular modeling are set to become indispensable tools in the design and optimization of novel analogues of this compound. In silico methods can significantly accelerate the research and development process by predicting the properties and potential activities of new compounds before their synthesis, thereby saving time and resources.

Key computational approaches for future research include:

Molecular Docking: This technique can be used to predict the binding affinity and interaction of this compound analogues with biological targets, such as enzymes or receptors. researchgate.netkocaeli.edu.trnih.gov This is particularly relevant for designing new therapeutic agents.

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can elucidate the electronic structure, reactivity, and spectroscopic properties of the molecules. nih.gov

Pharmacokinetic and Toxicological Predictions (ADMET): In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new analogues, which is crucial for the early stages of drug discovery. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of this compound derivatives with their biological activities, guiding the design of more potent compounds.

By leveraging these computational tools, researchers can rationally design novel analogues with optimized properties for specific applications, from medicinal chemistry to materials science.

Broadening the Scope of Synthetic Applications for Chemical Diversity

This compound is a versatile chemical building block with the potential for broad synthetic applications. illinois.edumdpi.comklinger-lab.de The presence of multiple reactive sites—the two amide groups and the methoxyimino moiety—allows for a wide range of chemical transformations, leading to the creation of diverse and complex molecular architectures.

Future research will likely focus on exploiting this reactivity in several ways:

Scaffold for Heterocyclic Synthesis: The malonamide (B141969) core can serve as a precursor for the synthesis of various heterocyclic compounds, which are prevalent in many biologically active molecules.

Component in Complex Molecule Synthesis: The compound can be used as a key intermediate in the total synthesis of natural products and other complex organic molecules.

Development of Functionalized Polymers: The reactive functional groups of this compound could be utilized to incorporate this unit into polymer chains, potentially leading to new materials with tailored properties.

Platform for Late-Stage Functionalization: The core structure can be modified in the later stages of a synthetic sequence to rapidly generate a library of analogues for screening purposes. chemrxiv.org

The exploration of new reactions and synthetic strategies involving this compound will undoubtedly expand its utility as a fundamental building block in organic synthesis.

Emerging Interdisciplinary Research Frontiers

The unique structural features of this compound open up possibilities for its application in various interdisciplinary fields beyond traditional organic chemistry. The malonamide moiety is a known privileged structure in medicinal chemistry, while the methoxyimino group is present in several commercial agrochemicals and pharmaceuticals. researchgate.netresearchgate.netnih.govresearchgate.net

Future interdisciplinary research could explore the following frontiers:

Medicinal Chemistry: Malonamide derivatives have been investigated as enzyme inhibitors and peptidomimetics. researchgate.netresearchgate.netnih.gov The introduction of the methoxyimino group could lead to novel compounds with potential therapeutic applications, for instance, as antimicrobial or anticancer agents. The configuration of the methoxyimino group can significantly influence the biological activity of a molecule. nih.gov

Agrochemicals: Given that some commercial herbicides contain the malonamide scaffold, new derivatives of this compound could be designed and screened for herbicidal or pesticidal activity. researchgate.netacs.orggoogle.com

Materials Science: The ability of malonamides to act as ligands for metal ions suggests that this compound could be used to create novel coordination polymers or metal-organic frameworks (MOFs). dundee.ac.uk Furthermore, malonamide-functionalized nanoparticles have been developed for sensing applications, indicating a potential role for this compound in the development of new sensors. nih.gov

Supramolecular Chemistry: The hydrogen bonding capabilities of the amide groups could be exploited in the design of self-assembling systems and functional molecular architectures.

The convergence of chemistry, biology, and materials science will be crucial in unlocking the full potential of this compound and its derivatives in these emerging research areas.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.